molecular formula C14H22N2O5S B503081 3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide CAS No. 446029-12-5

3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No.: B503081
CAS No.: 446029-12-5
M. Wt: 330.4g/mol
InChI Key: SUPTTXKTZHDEHQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 3,4-dimethoxyphenyl group linked to a sulfonamide functionality, which is further connected to a morpholinoethyl side chain. The benzenesulfonamide pharmacophore is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. Sulfonamides are extensively investigated as inhibitors of enzymes like carbonic anhydrases , and are also known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The 3,4-dimethoxyphenyl moiety is a common feature in bioactive molecules and can influence the compound's electronic properties and binding affinity. The morpholine ring, a frequent component in drug molecules, contributes to solubility and can be involved in key hydrogen-bonding interactions within enzyme active sites. This specific combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the areas of infectious disease and oncology. For example, structurally related sulfonamide derivatives have shown promise in antimycobacterial assays against Mycobacterium tuberculosis , while other benzenesulfonamide-containing compounds are being actively studied as inhibitors of viral targets, such as the HIV-1 capsid protein . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-19-13-4-3-12(11-14(13)20-2)22(17,18)15-5-6-16-7-9-21-10-8-16/h3-4,11,15H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPTTXKTZHDEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride

Alternative Routes and Modifications

Nucleophilic Aromatic Substitution

In cases where the sulfonyl chloride is unstable, an alternative pathway involves nucleophilic substitution on a pre-formed sulfonamide. For instance, 4-(morpholinyl)ethyl groups can be introduced via alkylation of a secondary sulfonamide. However, this method is less common due to lower reactivity of sulfonamides compared to sulfonyl chlorides.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve amine solubility and reaction kinetics.

  • Low temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.

Stoichiometric Adjustments

  • Excess amine (1.2–1.5 equiv) ensures complete consumption of the sulfonyl chloride.

  • Acid scavengers : Molecular sieves or polymer-supported bases enhance efficiency by trapping HCl.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • SO₂ asymmetric stretch: 1360–1390 cm⁻¹.

    • NH stretch: 3300–3450 cm⁻¹ (broad).

  • ¹H NMR (DMSO-d₆) :

    • Morpholine protons: δ 3.50–3.70 (m, 8H).

    • Methoxy groups: δ 3.80–3.90 (s, 6H).

    • Aromatic protons: δ 6.90–7.40 (m, 3H).

  • Mass Spectrometry :

    • [M+H]⁺: m/z 369.4 (calculated for C₁₅H₂₃N₂O₅S).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient.

  • Melting Point : 180–185°C (literature analogs).

Challenges and Troubleshooting

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, forming the corresponding sulfonic acid. Strict anhydrous conditions are critical.

Byproduct Formation

Excess amine may lead to di-adducts. Monitoring via TLC (silica gel, ethyl acetate/hexane) is recommended.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Classical sulfonylation70–85%>95%Moderate
Solid-phase synthesis60–75%>90%High

Industrial-Scale Considerations

  • Cost-Effectiveness : Bulk synthesis of 3,4-dimethoxybenzenesulfonyl chloride reduces per-unit costs.

  • Safety : Chlorosulfonic acid requires handling in corrosion-resistant reactors.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Compound 68 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-Morpholinomethyl-1,3-Thiazol-2-yl]benzenesulfonamide)

  • Structure : Incorporates a morpholine-methyl group attached to a thiazole ring, with a 3-nitrophenyl substituent.
  • Activity: Demonstrated 64% inhibition of kynurenine 3-monooxygenase (KMO), significantly higher than piperidine (24%) or pyrrolidine (9%) analogues .
  • Key Difference : The morpholine group enhances inhibitory potency compared to bulkier or less polar N-containing rings, likely due to optimal steric and electronic interactions with the enzyme active site.

JM6 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-(Piperidin-1-ylmethyl)thiazol-2-yl]benzenesulfonamide)

  • Structure : Replaces morpholine with a piperidine-methyl group on the thiazole ring.
  • Activity : Acts as a KMO inhibitor but shows lower potency than morpholine-containing analogues. The piperidine group may reduce solubility or alter binding kinetics .

3,4-Dimethoxy-N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049434-76-5)

  • Structure : Substitutes morpholine with a 4-methoxyphenyl-piperazine moiety.
  • Molecular Weight : 435.5 g/mol, slightly higher than the parent compound.
  • serotoninergic targets) .

Analogues with Modified Benzene Substituents

N-(2,5-Diethoxy-4-Morpholin-4-ylphenyl)-3,4-Dimethylbenzenesulfonamide (CAS 744267-19-4)

  • Structure : Features diethoxy and dimethyl substituents on the benzene ring, with a morpholine-linked phenyl group.
  • Physicochemical Properties : LogP = 3.6, indicating higher lipophilicity than the parent compound. This may enhance membrane permeability but reduce aqueous solubility .

4-Ethoxy-3,5-Dimethyl-N-(4-(2-Phenylmorpholino)butyl)benzenesulfonamide (CAS 954003-03-3)

  • Structure : Contains a 4-ethoxy-3,5-dimethylbenzene core and a phenyl-substituted morpholine attached via a butyl chain.
  • Molecular Weight : 446.6 g/mol.

Pharmacologically Active Derivatives

Compound 12 (Silodosin-Based Derivative)

  • Structure: (S)-3,4-Dimethoxy-N-(1-{2-[(2,2,2-Trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)benzenesulfonamide.
  • Synthesis : 77% isolated yield, 98% purity (UPLC/MS).
  • The trifluoroethoxy group enhances metabolic stability .

Compound 18 (Pyrrolidine Derivative)

  • Structure: (S)-3,4-Dimethoxy-N-(1-{2-[(2,2,2-Trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide.
  • Synthesis : 68% isolated yield, 97% purity (UPLC/MS).
  • Comparison : Reduced yield and purity compared to Compound 12, highlighting synthetic challenges with pyrrolidine scaffolds .

Biological Activity

3,4-Dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its unique structure, featuring methoxy groups and a morpholine side chain, suggests diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H22N2O5S
  • Molecular Weight : 330.40 g/mol
  • CAS Number : 446029-12-5

The compound's structure includes:

  • Two methoxy groups at the 3 and 4 positions of the benzene ring.
  • A sulfonamide functional group, enhancing solubility and reactivity.
  • A morpholine moiety that may influence pharmacokinetics and receptor interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamides can inhibit bacterial growth by targeting essential metabolic pathways.

Compound Target Organisms Minimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus25 µg/mL
SulfamethoxazoleE. coli20 µg/mL

The MIC values suggest that this compound could be effective against various pathogenic bacteria, potentially serving as a lead for developing new antibiotics.

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study evaluated the anti-inflammatory effects of this compound in vitro:

Cytokine Inhibition (%) at 10 µg/mL
TNF-α75%
IL-682%

These results indicate that the compound effectively reduces inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study assessed its effects on breast cancer cell lines (MCF-7):

  • IC50 Value : 200 µM
  • Mechanism : Induction of apoptosis and cell cycle arrest in the S phase.

The results demonstrated that the compound significantly inhibited cell proliferation and promoted apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis of various benzenesulfonamides showed that compounds with morpholine side chains exhibit enhanced antibacterial activity compared to those without. This highlights the importance of structural modifications in improving bioactivity.
  • Anti-inflammatory Research : In a controlled trial involving animal models of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain compared to controls.

Q & A

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Answer :
  • Stepwise Temperature Control : Maintain <5°C during sulfonation to prevent di-sulfonation.
  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to reduce homocoupling byproducts .

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